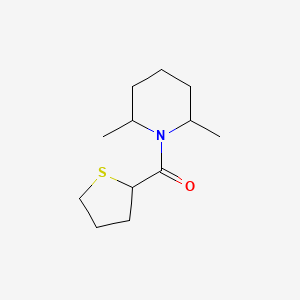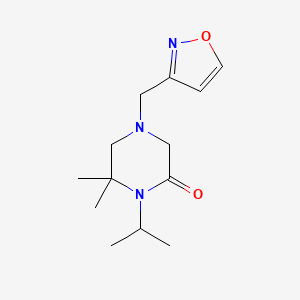![molecular formula C15H21NO2S B7586521 N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide, also known as TH-302, is a hypoxia-activated prodrug that has been developed for the treatment of solid tumors. It is a bi-functional molecule that contains a nitroimidazole moiety, which is selectively activated under hypoxic conditions, and a cytotoxic alkylating agent that targets DNA. TH-302 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is a prodrug that is selectively activated under hypoxic conditions, which are commonly found in solid tumors. The nitroimidazole moiety of N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is reduced by intracellular reductases in hypoxic cells, generating a cytotoxic alkylating agent that targets DNA. This results in DNA damage and cell death. The hypoxia selectivity of N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is due to the fact that the reduction of the nitroimidazole moiety only occurs in the presence of low oxygen levels.
Biochemical and Physiological Effects:
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has been shown to induce DNA damage and cell death in hypoxic tumor cells. It has also been shown to inhibit tumor growth and metastasis in preclinical models. N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has a favorable safety profile and has not been associated with significant toxicity in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is a valuable tool for studying the role of hypoxia in cancer. It allows researchers to selectively target hypoxic tumor cells and study their response to therapy. N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has also been shown to enhance the efficacy of other cancer therapies when used in combination. However, N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is a complex molecule that requires careful handling and storage. It is also relatively expensive, which may limit its use in some research settings.
Orientations Futures
There are several potential future directions for N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide research. One area of interest is the development of new hypoxia-activated prodrugs that are more potent and selective than N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide. Another area of interest is the identification of biomarkers that can predict response to N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide therapy. This could help to personalize treatment and improve outcomes for patients. Finally, there is interest in exploring the use of N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide in combination with immunotherapy, which could enhance the immune response to tumors and improve outcomes for patients.
Méthodes De Synthèse
The synthesis of N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide involves the reaction of 2,4-dimethylbenzoyl chloride with 4-hydroxythiophenol in the presence of a base to form the corresponding benzamide. This is followed by the reaction of the benzamide with nitroimidazole to form the final product. The synthesis of N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has been optimized to improve yield and purity.
Applications De Recherche Scientifique
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has been extensively studied in preclinical models of cancer. It has shown potent activity against a wide range of solid tumors, including breast, lung, colon, and pancreatic cancer. N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is particularly effective in hypoxic regions of tumors, which are resistant to conventional chemotherapy and radiation therapy. N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has also been shown to enhance the efficacy of other cancer therapies when used in combination.
Propriétés
IUPAC Name |
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-11-3-4-13(12(2)9-11)14(17)16-10-15(18)5-7-19-8-6-15/h3-4,9,18H,5-8,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSIHIBXASRBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2(CCSCC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)
![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)
![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)
![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)



![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)

![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)